
4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an isoindolinone core, which is a bicyclic structure containing a lactam ring fused to a benzene ring, with an amino group and a dimethylphenyl group attached.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one typically involves the reaction of 2,3-dimethylbenzylamine with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The mixture is heated to reflux, allowing the formation of the isoindolinone core through a cyclization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and precise temperature control ensures consistent product quality.
化学反应分析
Types of Reactions
4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoindolinone derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of isoindolinone.
Reduction: Reduced isoindolinone derivatives.
Substitution: N-substituted isoindolinone derivatives.
科学研究应用
4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the isoindolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Known for its anti-inflammatory and analgesic properties.
4-Aminoantipyrine: Used as an analgesic and antipyretic agent.
2-Amino-3-methylbenzoic acid: Utilized in the synthesis of dyes and pigments.
Uniqueness
4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one stands out due to its unique isoindolinone core, which imparts distinct chemical and biological properties
属性
分子式 |
C16H16N2O |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C16H16N2O/c1-10-5-3-8-15(11(10)2)18-9-13-12(16(18)19)6-4-7-14(13)17/h3-8H,9,17H2,1-2H3 |
InChI 键 |
AMVDWUDYBCDLKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)N2CC3=C(C2=O)C=CC=C3N)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

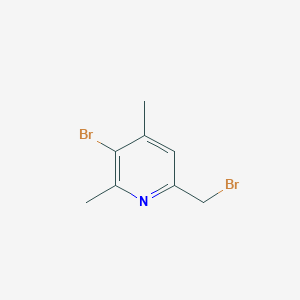
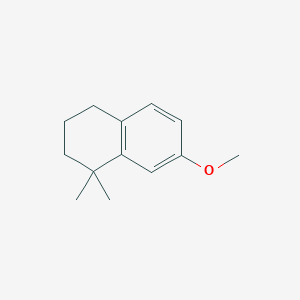
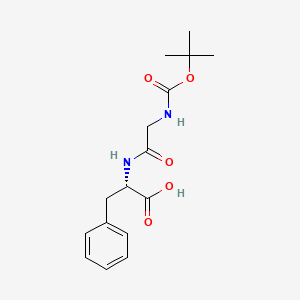
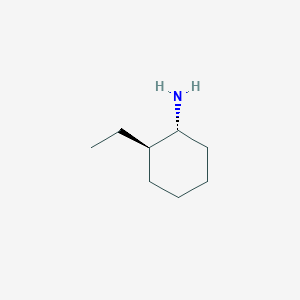
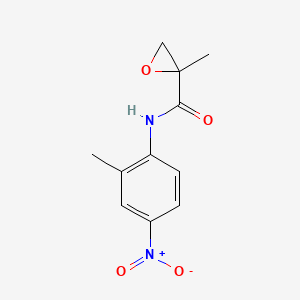
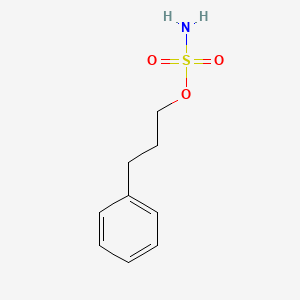

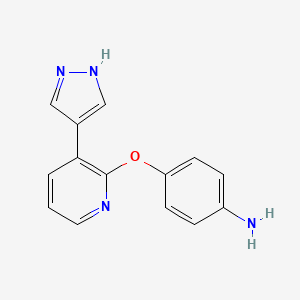
![3-[1-(Dimethylamino)cyclopropyl]-1-propanol](/img/structure/B8640839.png)
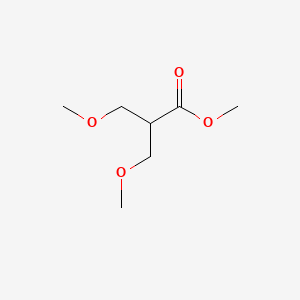
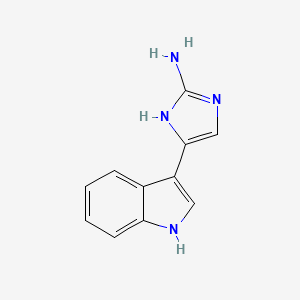
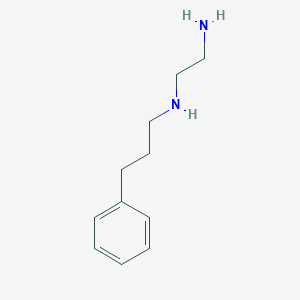
![{2-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-benzoxazol-6-yl}methanol](/img/structure/B8640876.png)
